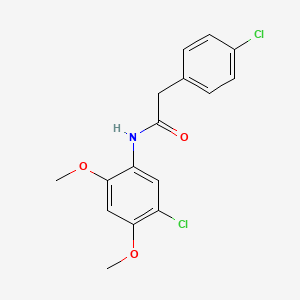![molecular formula C18H20N4O B5783772 2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine is a compound that has attracted significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the pyrimidine family and has a molecular formula of C20H22N4O.
Wirkmechanismus
The mechanism of action of 2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine has a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Another advantage is its ability to inhibit the growth of bacteria and fungi, which could be useful in the development of new antibiotics.
One limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound. Another limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine. One area of research could focus on the development of new therapeutic agents based on this compound. Another area of research could focus on the mechanism of action of the compound and its potential targets. Additionally, research could be conducted to explore the potential use of this compound in the treatment of other diseases such as Parkinson's disease and multiple sclerosis.
Synthesemethoden
The synthesis of 2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine involves the reaction of 4-methylphenylacrylic acid with piperazine and 2-chloropyrimidine. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is a white crystalline solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential pharmacological properties. It has been found to have antitumor, antifungal, and antibacterial activities. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-15-3-5-16(6-4-15)7-8-17(23)21-11-13-22(14-12-21)18-19-9-2-10-20-18/h2-10H,11-14H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHXUAPMXWYDGK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methylphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)
